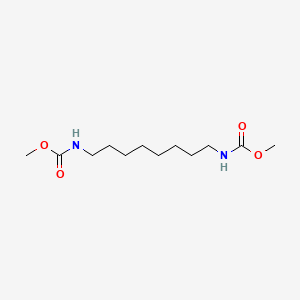
Dimethyl octane-1,8-diylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{8-[(methoxycarbonyl)amino]octyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial, agricultural, and pharmaceutical applications. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and an octyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-{8-[(methoxycarbonyl)amino]octyl}carbamate typically involves the reaction of octylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with methoxycarbonyl chloride to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, and it also allows for better control of reaction conditions. The use of automated systems and advanced monitoring techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl N-{8-[(methoxycarbonyl)amino]octyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Carbamates with different substituents.
Scientific Research Applications
Methyl N-{8-[(methoxycarbonyl)amino]octyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-{8-[(methoxycarbonyl)amino]octyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can undergo hydrolysis, releasing the active amine, which then interacts with the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect. The pathways involved in these processes are often complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
- Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate
- (Methoxycarbonylsulfamoyl)triethylammonium hydroxide
- Methyl N-[6-(methoxycarbonyl-nitroso-amino)hexyl]-N-nitroso-carbamate
Comparison: Methyl N-{8-[(methoxycarbonyl)amino]octyl}carbamate is unique due to its long octyl chain, which imparts specific hydrophobic properties and influences its reactivity and interaction with other molecules. In contrast, similar compounds may have different chain lengths or functional groups, leading to variations in their chemical and biological properties. For example, Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate has a phenyl group, which affects its solubility and reactivity compared to the octyl chain in Methyl N-{8-[(methoxycarbonyl)amino]octyl}carbamate.
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl N-[8-(methoxycarbonylamino)octyl]carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-17-11(15)13-9-7-5-3-4-6-8-10-14-12(16)18-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
XVLYQGJYLGKYEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCCCCCNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















